molecular formula C22H27N5O3 B11009679 N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11009679
M. Wt: 409.5 g/mol
InChI Key: OHLDPWDJPBTCKH-UHFFFAOYSA-N
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Description

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core linked to a cycloheptapyridazine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methoxyethyl Group: The benzimidazole core is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Cycloheptapyridazine Ring Formation: The cycloheptapyridazine ring is synthesized separately through a series of cyclization reactions involving appropriate precursors.

    Coupling of the Two Fragments: The final step involves coupling the benzimidazole derivative with the cycloheptapyridazine derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or cycloheptapyridazine rings using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, potentially inhibiting their function. The cycloheptapyridazine ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
  • **N-{[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Uniqueness

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C22H27N5O3/c1-30-12-11-26-19-10-6-5-9-18(19)24-20(26)14-23-21(28)15-27-22(29)13-16-7-3-2-4-8-17(16)25-27/h5-6,9-10,13H,2-4,7-8,11-12,14-15H2,1H3,(H,23,28)

InChI Key

OHLDPWDJPBTCKH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C=C4CCCCCC4=N3

Origin of Product

United States

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